molecular formula C14H14ClNO2 B5761723 3-chloro-4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one

3-chloro-4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one

Cat. No. B5761723
M. Wt: 263.72 g/mol
InChI Key: QCAQEVNCHBRTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one, also known as CDPQ, is a synthetic compound that belongs to the class of pyranoquinolines. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biology, and pharmacology.

Mechanism of Action

The mechanism of action of 3-chloro-4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one is not fully understood. However, it has been proposed that this compound may exert its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This compound has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) by binding to the viral integrase enzyme.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G2/M phase. In addition, this compound has been shown to inhibit the replication of HIV by preventing the integration of viral DNA into the host genome.

Advantages and Limitations for Lab Experiments

3-chloro-4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one has several advantages for lab experiments. It is relatively easy and inexpensive to synthesize, and it has been shown to have potent anticancer, antiviral, and antiparasitic activities. However, this compound has some limitations as well. It is relatively unstable and has a short half-life in vivo, which may limit its therapeutic potential. In addition, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties.

Future Directions

There are many potential future directions for the study of 3-chloro-4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one. One possible direction is to develop more stable analogs of this compound with improved pharmacological properties. Another possible direction is to investigate the use of this compound as a fluorescent probe for the detection of DNA and RNA. Finally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential therapeutic targets for the treatment of cancer, viral infections, and parasitic diseases.

Synthesis Methods

The synthesis of 3-chloro-4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one involves the condensation of 2-amino-4,6-dimethylpyridine-3-carboxylic acid with 2-chloroacetyl chloride, followed by cyclization with 2-hydroxybenzaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. The final product is obtained after purification by column chromatography.

Scientific Research Applications

3-chloro-4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one has been studied for its potential applications in various fields, including medicinal chemistry, biology, and pharmacology. It has been shown to have anticancer, antiviral, and antiparasitic activities. This compound has also been investigated for its potential as a fluorescent probe for the detection of DNA and RNA.

properties

IUPAC Name

3-chloro-4,6-dimethyl-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-7-6-10-8(2)11(15)14(17)18-13(10)9-4-3-5-16-12(7)9/h6,16H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAQEVNCHBRTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C1NCCC3)OC(=O)C(=C2C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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